molecular formula C11H9ClN2O2 B6385554 5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine CAS No. 1261902-08-2

5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine

Cat. No.: B6385554
CAS No.: 1261902-08-2
M. Wt: 236.65 g/mol
InChI Key: VZVWWTQONISMEQ-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine: is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a chloro and methyl substitution on the phenyl ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-chloro-4-methylbenzaldehyde with urea in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the compound can occur at the chloro group, potentially yielding the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving pyrimidine metabolism.

Industry: In the industrial sector, the compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl substitutions on the phenyl ring can influence its binding affinity and specificity. The hydroxyl groups on the pyrimidine ring can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

  • 4-Chloro-2-methylphenyl isocyanate
  • 5-Chloro-2-methylphenyl isocyanate
  • 2-Chloro-5-methylphenyl isocyanate

Comparison: Compared to these similar compounds, 5-(2-Chloro-4-methylphenyl)-(2,4)-dihydroxypyrimidine is unique due to the presence of the pyrimidine ring and hydroxyl groups. These structural features confer distinct chemical properties and reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

5-(2-chloro-4-methylphenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-6-2-3-7(9(12)4-6)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVWWTQONISMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CNC(=O)NC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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